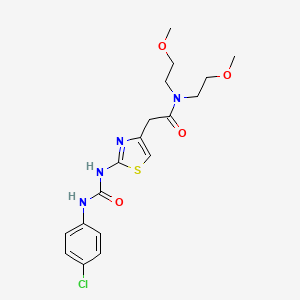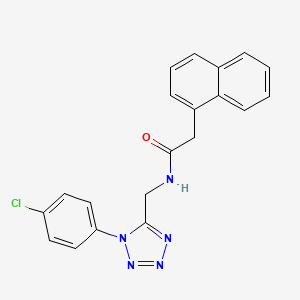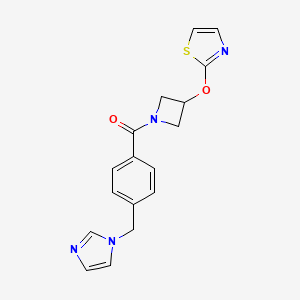
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including an imidazole ring, a phenyl ring, a thiazole ring, and an azetidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
While the specific synthesis route for this compound is not available, imidazole derivatives are often synthesized via condensation reactions . For example, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone .Molecular Structure Analysis
Imidazole has two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of this compound are not available.Scientific Research Applications
Synthetic Applications and Optical Properties
- One-Pot Synthesis and Optical Properties : A study describes a one-pot synthesis approach for 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing the method's efficiency and the optical properties of the synthesized compounds. These compounds exhibit significant Stokes' shifts and quantum yields, hinting at potential applications in material science for creating luminescent materials (Volpi et al., 2017).
Antibacterial Screening
- Antibacterial Activity of Thiazole Derivatives : Research into novel thiazolyl pyrazole and benzoxazole derivatives has demonstrated significant antibacterial activities, underscoring the importance of these moieties in developing new antimicrobial agents (Landage, Thube, & Karale, 2019).
Synthesis and Characterization of Imidazole Derivatives
- Imidazole Derivatives Containing β-Lactam Ring : The synthesis of imidazole derivatives that incorporate a β-lactam ring has been explored, showcasing a novel approach to integrating these heterocycles for potential therapeutic applications (Askar, Ali, & Al-Mouamin, 2016).
Chelated Carbene Complexes
- Chelated Imidazolidinone and Oxazolidinone Carbene Complexes : A method for synthesizing chelated carbene complexes involving imidazolidinone and oxazolidinone has been reported, presenting a new pathway for creating complexes with potential catalytic applications (Powers et al., 2001).
Spectral Characterization and Docking Studies
- Spectral Characterization and Docking Studies : Studies have synthesized and characterized novel thiazol and thiophene derivatives, providing insights into their structural optimization and potential antibacterial activity through molecular docking studies. These insights are crucial for understanding how such compounds interact at the molecular level (Shahana & Yardily, 2020).
properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(21-10-15(11-21)23-17-19-6-8-24-17)14-3-1-13(2-4-14)9-20-7-5-18-12-20/h1-8,12,15H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDQFFSHIIXENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

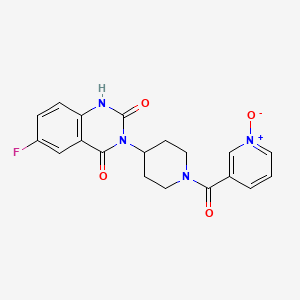
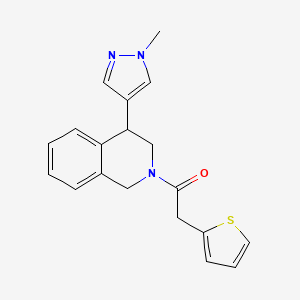
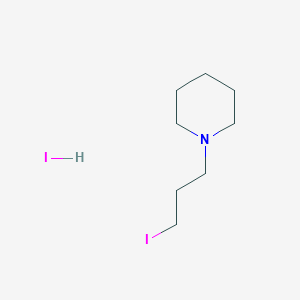
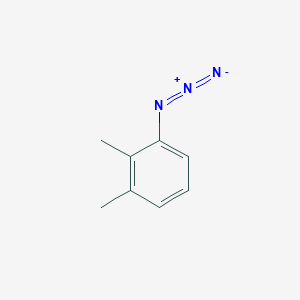

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2743869.png)

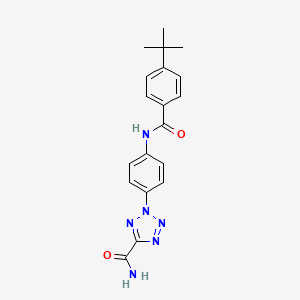
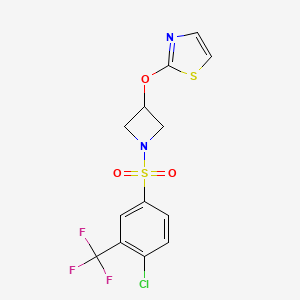

![3,4-diethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B2743879.png)
![N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2743881.png)
